N-[2-(4-fluorophenyl)ethyl]-Formamide
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]-Formamide is an organic compound characterized by the presence of a formamide group attached to a 2-(4-fluorophenyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)ethyl]-Formamide typically involves the reaction of 2-(4-fluorophenyl)ethylamine with formic acid or formic acid derivatives. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the formamide bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-fluorophenyl)ethyl]-Formamide can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to yield amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-Formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-Formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions, stabilizing the compound within the binding pocket.
Comparison with Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-Formamide
- N-[2-(4-bromophenyl)ethyl]-Formamide
- N-[2-(4-methylphenyl)ethyl]-Formamide
Comparison: N-[2-(4-fluorophenyl)ethyl]-Formamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding affinity. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits higher stability and different pharmacokinetic profiles.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4,7H,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFLEZIFUBLFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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